molecular formula C35H38ClNO3S B13435903 4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid

4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid

Cat. No.: B13435903
M. Wt: 588.2 g/mol
InChI Key: AQCSHUUQIJHHLI-FQUAKNSKSA-N
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Description

This compound (hereafter referred to as Compound X) is a synthetic molecule featuring a 7-chloroquinoline core linked via an (E)-ethenyl group to a substituted phenylpropyl chain. Key structural elements include:

  • 7-Chloroquinoline moiety: A heterocyclic aromatic system known for its role in antimalarial drugs (e.g., chloroquine) and leukotriene receptor antagonists (e.g., Montelukast) .
  • Sulfanyl (thioether) bridge: Connects the quinoline-phenylpropyl unit to a 3,3-dimethylbutanoic acid group, which may enhance metabolic stability and influence receptor binding .
  • 2-(2-Hydroxypropan-2-yl)phenyl substituent: A bulky, polar group that could modulate solubility and steric interactions with biological targets .

The canonical SMILES notation (OC(=O)CC(CSC@@HCCc1ccccc1C(O)(C)C)(C)C) highlights its stereochemical complexity .

Properties

Molecular Formula

C35H38ClNO3S

Molecular Weight

588.2 g/mol

IUPAC Name

4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid

InChI

InChI=1S/C35H38ClNO3S/c1-34(2,22-33(38)39)23-41-32(19-15-25-9-5-6-11-30(25)35(3,4)40)27-10-7-8-24(20-27)12-17-29-18-14-26-13-16-28(36)21-31(26)37-29/h5-14,16-18,20-21,32,40H,15,19,22-23H2,1-4H3,(H,38,39)/b17-12+/t32-/m1/s1

InChI Key

AQCSHUUQIJHHLI-FQUAKNSKSA-N

Isomeric SMILES

CC(C)(CC(=O)O)CS[C@H](CCC1=CC=CC=C1C(C)(C)O)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3

Canonical SMILES

CC(C)(CC(=O)O)CSC(CCC1=CC=CC=C1C(C)(C)O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3

Origin of Product

United States

Biological Activity

The compound 4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on available research findings, focusing on its antibacterial, antifungal, and anticancer properties.

  • Molecular Formula : C35H34ClN2O2S
  • Molecular Weight : 568.17 g/mol
  • CAS Number : Not specifically listed in the search results but associated with related compounds.

Antibacterial Activity

Research indicates that compounds similar to this one exhibit significant antibacterial activity. For instance, derivatives of quinoline have been shown to inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMIC (μg/mL)Target Bacteria
Compound 3k0.98MRSA ATCC 43300
Compound 3k3.90S. aureus ATCC 25923

These findings suggest that the structural components of the compound may contribute to its ability to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .

Antifungal Activity

In addition to antibacterial properties, related compounds have demonstrated antifungal activity against Candida albicans. The minimum inhibitory concentrations (MICs) for some derivatives were observed as follows:

CompoundMIC (μg/mL)Target Fungus
Compound 3k7.80Candida albicans

This suggests that the compound may possess mechanisms that inhibit fungal growth, potentially through interference with cell membrane integrity or metabolic functions .

Anticancer Activity

The anticancer potential of quinoline derivatives has been explored in various studies. Certain analogues have shown cytotoxic effects against different cancer cell lines, indicating the compound's ability to inhibit cell proliferation.

Cell LineIC50 (μM)Compound
A549 (lung cancer)<10Compound 3c
HeLa (cervical cancer)<10Compound 3k

The observed IC50 values indicate that these compounds can effectively reduce cell viability at low concentrations, making them candidates for further development in cancer therapy .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Compounds containing quinoline moieties often interfere with DNA replication in bacteria and cancer cells.
  • Disruption of Cell Membrane Integrity : The amphipathic nature of the molecule may allow it to integrate into lipid membranes, causing destabilization.
  • Enzyme Inhibition : The sulfanyl group may interact with various enzymes involved in metabolic pathways critical for bacterial and fungal survival.

Case Studies

  • Study on Antibacterial Efficacy : A study demonstrated that a related compound significantly reduced bacterial load in infected mice models when administered at specific dosages.
  • Cytotoxicity Assay : Another research highlighted the selective toxicity of quinoline derivatives against rapidly proliferating cancer cells compared to normal cells, suggesting a targeted therapeutic approach.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Montelukast (Leukotriene Receptor Antagonist)

Montelukast, {1-[({(1R)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid, shares critical structural motifs with Compound X:

  • Shared Features: 7-Chloroquinoline and (E)-ethenylphenyl backbone. Sulfanyl linkage and hydroxypropan-2-yl substituent.
  • Key Differences: Acidic Terminal Group: Montelukast has a cyclopropane-acetic acid group, while Compound X features 3,3-dimethylbutanoic acid. This difference may alter pKa (affecting ionization state) and binding kinetics. Substituent Bulk: Compound X’s dimethylbutanoic acid introduces greater steric hindrance compared to Montelukast’s compact cyclopropane ring .
Table 1: Structural and Physicochemical Comparison
Property Compound X Montelukast
Molecular Weight ~586 g/mol (estimated) 586.18 g/mol
Key Acidic Group 3,3-Dimethylbutanoic acid Cyclopropane-acetic acid
logP (Predicted) ~5.2 (higher lipophilicity) ~4.8
Target Receptor Likely leukotriene (CysLT₁) CysLT₁ (confirmed)
Metabolic Stability Enhanced via dimethyl substitution Moderate (cyclopropane stability)

Chloroquine (Antimalarial Agent)

While both compounds contain a 7-chloroquinoline core, Chloroquine lacks the ethenylphenyl-sulfanyl-butyric acid architecture. This structural divergence results in entirely distinct therapeutic applications (antimalarial vs.

Other Quinoline Derivatives

Compounds like Atovaquone (antiparasitic) and Ciprofloxacin (antibiotic) share quinoline scaffolds but differ in functional group composition, leading to divergent bioactivities .

Mechanistic and Pharmacokinetic Insights

  • Solubility and Absorption: The hydroxypropan-2-yl group in Compound X may improve aqueous solubility compared to Montelukast, while the dimethylbutanoic acid could slow hepatic clearance .
  • QSAR Analysis : Molecular descriptors (e.g., van der Waals volume, polar surface area) suggest Compound X has enhanced membrane permeability but reduced CNS penetration due to higher molecular weight .

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